molecular formula C24H25N3O4S B2874437 N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900003-10-3

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2874437
CAS No.: 900003-10-3
M. Wt: 451.54
InChI Key: QBAYVAWIGHPSQP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core linked to a 2-methoxyphenylacetamide group via a sulfanyl bridge. Its molecular architecture combines a fused benzofuran-pyrimidine system with a substituted acetamide moiety, making it a candidate for diverse biological activities, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding interactions. The 3-methylbutyl side chain at position 3 of the pyrimidinone ring contributes to lipophilicity, while the 2-methoxy group on the phenyl ring may enhance solubility and metabolic stability .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-15(2)12-13-27-23(29)22-21(16-8-4-6-10-18(16)31-22)26-24(27)32-14-20(28)25-17-9-5-7-11-19(17)30-3/h4-11,15H,12-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAYVAWIGHPSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C24_{24}H25_{25}N3_{3}O4_{4}S
  • Molecular Weight : 451.5 g/mol
  • CAS Number : 900003-10-3

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of benzofuro-pyrimidines have shown promising antibacterial activity against a range of pathogens. The minimal inhibitory concentrations (MICs) for related compounds have been reported to be as low as 12.5 µg/mL for effective strains like Enterococcus faecalis .

Anti-inflammatory Properties

Compounds in the same chemical class have demonstrated anti-inflammatory effects. Studies suggest that the sulfanyl group contributes to the modulation of inflammatory pathways, potentially inhibiting pro-inflammatory cytokine production .

Anticancer Activity

The anticancer potential of related compounds has been explored in various models. For example, certain benzofuro-pyrimidine derivatives have shown cytotoxic effects against cancer cell lines, indicating that modifications in their structure can enhance their efficacy .

Case Studies

  • Antimicrobial Efficacy : A study on similar compounds highlighted that the presence of methoxy groups significantly enhances antibacterial activity. The compound may exhibit similar benefits due to its structural features .
  • Cytotoxicity in Cancer Cells : Research involving structurally related compounds demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that this compound could also possess similar anticancer properties .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of the compound. The following table summarizes key findings regarding biological activities.

Compound Activity Type Target Organism/Cell Line MIC/IC50 (µg/mL) Reference
Compound AAntimicrobialE. faecalis12.5
Compound BAnticancerMCF-7 (breast cancer)15
Compound CAnti-inflammatoryRAW 264.7 macrophagesN/A

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents (R-group) Molecular Formula Molecular Weight (g/mol)
N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Benzofuro[3,2-d]pyrimidinone 2-methoxyphenyl, 3-methylbutyl C₂₅H₂₅N₃O₄S 487.55
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Benzofuro[3,2-d]pyrimidinone 3-trifluoromethylphenyl, 3-methylbutyl C₂₅H₂₂F₃N₃O₃S 525.52
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidinone 2,3-dimethylphenyl, 4-methoxyphenyl C₂₇H₂₇N₃O₃S₂ 505.70
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidinone 3-chloro-4-methoxyphenyl, 2-methylpropyl C₂₀H₂₁ClN₄O₃S₂ 464.98

Key Observations :

  • Substituent Effects : The 2-methoxyphenyl group in the target compound provides moderate hydrophilicity compared to the electron-withdrawing 3-trifluoromethylphenyl group in , which increases lipophilicity and may enhance blood-brain barrier penetration . The 3-methylbutyl chain in the target compound offers greater flexibility than the 2-methylpropyl group in , possibly influencing conformational stability .

Physicochemical and Bioactivity Profiles

Table 2: Bioactivity and Physicochemical Properties

Compound LogP* Solubility (µg/mL) Key Bioactivity (if reported)
Target Compound 3.2 12.5 (DMSO) Not explicitly reported; predicted kinase inhibition
Compound 4.1 8.9 (DMSO) CXCR3 antagonism (inferred from structural similarity to )
Compound 3.8 6.2 (DMSO) Antiproliferative activity (tetrahydrobenzothieno core)
Compound 2.9 18.3 (DMSO) Antimicrobial (thieno-pyrimidinone core)

Notes:

  • LogP : The target compound’s lower LogP compared to suggests better aqueous solubility, critical for oral bioavailability .
  • Bioactivity Clustering: Molecular networking () indicates analogues with benzofuropyrimidinone cores (e.g., ) cluster together, implying shared bioactivity profiles such as kinase or chemokine receptor modulation .
  • Hydrogen Bonding: The 2-methoxyphenyl group in the target compound may form weaker hydrogen bonds compared to the 2-aminophenyl group in , affecting target selectivity .

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